N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 895437-85-1
VCID: VC4207838
InChI: InChI=1S/C18H13F2N3O3S/c19-12-6-13(20)16-15(7-12)27-18(22-16)23(9-11-2-1-3-21-8-11)17(24)14-10-25-4-5-26-14/h1-3,6-8,10H,4-5,9H2
SMILES: C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Molecular Formula: C18H13F2N3O3S
Molecular Weight: 389.38

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 895437-85-1

Cat. No.: VC4207838

Molecular Formula: C18H13F2N3O3S

Molecular Weight: 389.38

* For research use only. Not for human or veterinary use.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide - 895437-85-1

Specification

CAS No. 895437-85-1
Molecular Formula C18H13F2N3O3S
Molecular Weight 389.38
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Standard InChI InChI=1S/C18H13F2N3O3S/c19-12-6-13(20)16-15(7-12)27-18(22-16)23(9-11-2-1-3-21-8-11)17(24)14-10-25-4-5-26-14/h1-3,6-8,10H,4-5,9H2
Standard InChI Key IFQSIJRHEHQVTK-UHFFFAOYSA-N
SMILES C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s structure features three distinct moieties:

  • 4,6-Difluoro-1,3-benzothiazol-2-yl: A fluorine-substituted benzothiazole ring known for enhancing metabolic stability and target binding affinity.

  • Pyridin-3-ylmethyl: A pyridine derivative contributing to π-π stacking interactions with biological targets.

  • 5,6-Dihydro-1,4-dioxine-2-carboxamide: A saturated dioxane ring linked to a carboxamide group, potentially influencing solubility and conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₃F₂N₃O₃S
Molecular Weight389.38 g/mol
CAS Registry Number895437-85-1
IUPAC NameAs per title

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous benzothiazole derivatives are typically characterized using:

  • ¹H/¹³C NMR: To confirm substituent positions and ring saturation.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

  • X-ray Crystallography: To resolve stereochemical ambiguities, though this requires single-crystal samples.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves multi-step organic reactions, broadly categorized as:

  • Benzothiazole Core Formation: Likely via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions. Fluorination at C4 and C6 positions may occur early using HF or Selectfluor®.

  • Carboxamide Coupling: Reaction of the benzothiazole amine with a dioxine-carboxylic acid derivative, mediated by coupling agents like EDCI or HATU.

  • N-Alkylation: Introduction of the pyridin-3-ylmethyl group via alkylation of the secondary amine, often employing bases such as K₂CO₃ in polar aprotic solvents.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1HF, 80°C, DCMFluorination of benzothiazole core
2EDCI, DMAP, DMF, rtCarboxamide bond formation
3Pyridin-3-ylmethyl chloride, K₂CO₃, DMFN-Alkylation

Biological Activities and Mechanistic Hypotheses

Anticancer Mechanisms

The compound’s pyridinylmethyl group could act as a kinase inhibitor mimic, disrupting ATP-binding pockets in oncogenic kinases (e.g., EGFR, VEGFR). Preliminary molecular docking studies on analogous structures suggest IC₅₀ values in the low micromolar range.

Table 3: Hypothesized Biological Targets

TargetProposed InteractionTherapeutic Area
Bacterial DNA GyraseCompetitive inhibitionAntibacterial
EGFR KinaseATP-binding site blockadeAnticancer
Topoisomerase IIDNA cleavage complex stabilizationAntiparasitic

Neuropharmacological Considerations

The dihydrodioxine moiety’s structural similarity to neurotransmitters like serotonin hints at possible CNS activity, though this remains speculative without in vivo data.

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Studies: Modifying the pyridine ring’s substitution pattern (e.g., 2- vs. 3-pyridinyl) could tune target selectivity.

  • Prodrug Strategies: Esterification of the carboxamide may improve oral bioavailability.

Combination Therapies

Synergy with existing antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., cisplatin) warrants investigation to combat resistance.

Future Research Directions

Preclinical Profiling

  • In Vitro Assays: Cytotoxicity screening against NCI-60 cancer cell lines and microbial panels.

  • ADMET Studies: Predictive modeling of absorption, distribution, and hepatic metabolism.

Structural Diversification

  • Heterocycle Replacement: Substituting dioxine with morpholine or piperazine rings to modulate pharmacokinetics.

  • Fluorine Scan: Systematic variation of fluorine positions to refine target affinity.

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